Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
(R)-SN-38 structure
Product Name:(R)-SN-38
CAS No:647852-82-2
MF:C22H20N2O5
MW:392.404605865479
CID:961391
PubChem ID:13374085
Update Time:2025-04-19

(R)-SN-38 Chemical and Physical Properties

Names and Identifiers

    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
    • (R)-SN-38
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
    • 7-Ethyl-10-Hydroxy Camptothecin, (R)-
    • AKOS025394793
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (R)-7-Ethyl-10-Hydroxy Camptothecin
    • 9P899M3X4E
    • (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL16072280
    • (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
    • DTXSID90538620
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
    • 647852-82-2
    • (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
    • Inchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
    • InChI Key: FJHBVJOVLFPMQE-JOCHJYFZSA-N
    • SMILES: O1C([C@@](CC)(C2C=C3C4C(=C(CC)C5C=C(C=CC=5N=4)O)CN3C(C=2C1)=O)O)=O

Computed Properties

  • Exact Mass: 392.13700
  • Monoisotopic Mass: 392.13722174 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 820
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 392.4
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100

Experimental Properties

  • PSA: 101.65000
  • LogP: 2.34760

(R)-SN-38 Pricemore >>

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